4-methoxy-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide
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Overview
Description
4-METHOXY-N-[4-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHOXY)PHENYL]BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazolo[3,4-a]phthalazine moiety, which is a fused heterocyclic system, and is often studied for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[4-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoic acid with appropriate reagents to introduce the triazolo[3,4-a]phthalazine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[4-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
4-METHOXY-N-[4-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHOXY)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[4-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The triazolo[3,4-a]phthalazine moiety is known to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent biological activities and used in similar research contexts.
Uniqueness
4-METHOXY-N-[4-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHOXY)PHENYL]BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N5O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O3/c1-16-21-5-3-4-6-22(21)24-28-27-23(30(24)29-16)15-33-20-13-9-18(10-14-20)26-25(31)17-7-11-19(32-2)12-8-17/h3-14H,15H2,1-2H3,(H,26,31) |
InChI Key |
IZONKKMUMAHBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)COC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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